Penaeidin-3n Penaeidin-3n
Brand Name: Vulcanchem
CAS No.:
VCID: VC3669836
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Molecular Formula:
Molecular Weight:

Penaeidin-3n

CAS No.:

Cat. No.: VC3669836

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Penaeidin-3n -

Specification

Introduction

Structural Characteristics

Domain Organization

Like other penaeidins, Penaeidin-3n exhibits a distinctive two-domain structure:

DomainPositionCharacteristicsStructural Features
Proline-rich domain (PRD)N-terminal (residues 1-28)Unconstrained, flexibleHigh proline content, sequential hydrophobic residues
Cysteine-rich domain (CRD)C-terminal (residues 29-58)Well-defined structureContains six conserved cysteine residues forming three disulfide bonds

Three-Dimensional Structure

The three-dimensional structure of Penaeidin-3n follows the general pattern established for class 3 penaeidins. A computed structure model is available that provides visualization of its molecular conformation with confidence scores indicating structural reliability of different regions .

The cysteine-rich domain displays a well-defined structure consisting of an amphipathic helix (spanning residues 41-50) connected to upstream and downstream coils by two disulfide bonds (Cys32-Cys47 and Cys48-Cys55) . These coils are further linked by a third disulfide bond (Cys36-Cys54) . This arrangement creates a highly hydrophobic core that contributes to the peptide's stability and functional properties.

Disulfide Bond Pattern

The disulfide bonding pattern is critical to the structural integrity of Penaeidin-3n:

Disulfide BondConnectionFunctional Significance
Cys32-Cys47Links upstream coil to amphipathic helixStabilizes tertiary structure
Cys48-Cys55Links amphipathic helix to downstream coilMaintains helical orientation
Cys36-Cys54Links upstream and downstream coilsContributes to hydrophobic core formation

This specific disulfide bond packing has been confirmed through trypsin digest analysis by ESI-MS and contributes significantly to the peptide's compact, globular structure .

Production and Synthesis

Natural Production

In nature, Penaeidin-3n is constitutively synthesized and stored in shrimp hemocytes (blood cells) . Immunocytochemistry studies at both optical and ultrastructural levels have revealed that penaeidin peptides are specifically localized within the cytoplasmic granules of granulocytes .

Laboratory Synthesis

The synthesis of penaeidins, including class 3 variants like Penaeidin-3n, presents challenges due to their length and complex disulfide bonding patterns. Several approaches have been developed:

Synthesis MethodAdvantagesLimitationsNotes
Recombinant expression in S. cerevisiaeEfficient productionNon-native glycosylation, lack of C-terminal amidationSuccessfully used for penaeidin class 3
Methylotrophic yeast expressionHigh yieldAdditional N-terminal residuesUsed for Fenneropenaeus chinensis penaeidin
Native ligationReflects native peptide characteristics, allows C-terminal amidationRequires separate synthesis of PRD and CRDEfficiently links the two domains using CRD cysteine

Native ligation has proved particularly suitable for penaeidin synthesis as it allows the separate production of the PRD and CRD domains, which can then be linked efficiently . This approach has been successfully applied to class 3 penaeidins, providing synthetic peptides that closely resemble the native forms.

Functional Properties

Antimicrobial Activity

Penaeidin-3n, consistent with class 3 penaeidins, exhibits antimicrobial activity against various microorganisms:

Target TypeEffectivenessComparative Activity
Gram-positive bacteriaHighMore effective than class 4 penaeidins against certain bacterial species
Gram-negative bacteriaLimitedGenerally less effective
FungiModerateLess effective than against Gram-positive bacteria, requires higher concentrations

The antimicrobial activity appears to result from a cooperative effect between the proline-rich and cysteine-rich domains simultaneously present in the peptide sequence . The amphipathic character required for antimicrobial activity derives from the environment of positively charged residues, either surrounded by hydrophobic clusters at the surface of the cysteine-rich domain or by sequential hydrophobic residues in the unconstrained proline-rich domain .

Chitin-Binding Activity

A distinctive feature of penaeidins, including Penaeidin-3n, is their chitin-binding activity . This property has been demonstrated experimentally using recombinant Pen-3a and synthetic NH2-terminal Pen-3a in binding assays with chitin . The chitin-binding capability may explain the observed penaeidin immunoreactivity in cuticular tissues following microbial challenge, as crustacean cuticle contains significant amounts of chitin .

Expression and Regulation

Tissue Distribution

The expression of penaeidin genes occurs primarily in hemocytes and highly vascularized tissues . Penaeidins are constitutively synthesized and stored in shrimp hemocytes until released in response to immune challenges .

Response to Microbial Challenge

The expression and localization of penaeidins, including presumptively Penaeidin-3n, undergo significant changes during infection:

Time Post-ChallengeObservationSignificance
0-3 hoursDecrease in penaeidin mRNA levels in circulating hemocytesPossible downregulation or migration of penaeidin-expressing cells
3-12 hoursReturn to control levelsRecovery phase
>12 hoursIncrease in plasma penaeidin concentrationRelease from hemocytes into circulation
24 hoursPenaeidin immunoreactivity in cuticular tissuePotential protection of vulnerable surfaces

Studies have provided evidence that penaeidin-expressing hemocytes migrate to sites of infection and release their contents, potentially lysing in the process of delivering penaeidins to combat infection . This regulated delivery mechanism ensures that antimicrobial peptides are concentrated at sites where they are most needed.

Comparative Analysis

Relation to Other Penaeidin Classes

Penaeidin-3n, as part of class 3, shows distinctive characteristics compared to other penaeidin classes:

FeatureClass 3 (including Penaeidin-3n)Class 4Class 2
Antimicrobial spectrumBroader range of targetsMore effective against fungiSimilar to class 3 but less potent
Effective concentrationLower than class 2VariableHigher than class 3
PRD compositionSubstantial differences between speciesMore conservedMore conserved
Isoform diversityHigh (multiple isoforms within species and individuals)LowerLower

Direct comparisons between synthetic class 3 and class 4 penaeidins from L. setiferus have confirmed considerable functional diversity between classes . Class 3 penaeidins generally demonstrate effectiveness against a broader range of microbial targets and show greater potency against certain bacterial species compared to class 4 .

Application AreaPotential UseAdvantage
Food preservationNatural antimicrobialReduced chemical preservative use
AquacultureDisease managementSpecies-specific immune enhancement
BiomaterialsAntimicrobial coatingsExploitation of chitin-binding properties

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